Cas no 920468-50-4 (N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide)

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide structure
920468-50-4 structure
商品名:N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide
CAS番号:920468-50-4
MF:C17H25N5O2S
メガワット:363.47770190239
CID:6180013
PubChem ID:44007599

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide
    • 920468-50-4
    • AKOS024625976
    • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
    • F2071-0270
    • N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide
    • N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
    • インチ: 1S/C17H25N5O2S/c1-12-9-13(2)17(14(3)10-12)25(23,24)18-11-16-19-20-21-22(16)15-7-5-4-6-8-15/h9-10,15,18H,4-8,11H2,1-3H3
    • InChIKey: PAKDQVQEMXNQOH-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(C)=CC(C)=CC=1C)(NCC1=NN=NN1C1CCCCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 363.17289623g/mol
  • どういたいしつりょう: 363.17289623g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 520
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2071-0270-15mg
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
920468-50-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2071-0270-50mg
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
920468-50-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2071-0270-2μmol
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
920468-50-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2071-0270-20μmol
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
920468-50-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2071-0270-5mg
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
920468-50-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2071-0270-1mg
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
920468-50-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2071-0270-4mg
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
920468-50-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2071-0270-10μmol
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
920468-50-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2071-0270-2mg
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
920468-50-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2071-0270-40mg
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide
920468-50-4 90%+
40mg
$140.0 2023-05-16

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide 関連文献

Related Articles

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamideに関する追加情報

Professional Introduction to N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS No. 920468-50-4)

N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide, identified by its CAS number 920468-50-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule represents a novel class of sulfonamide derivatives that have garnered attention due to their unique structural features and potential biological activities. The presence of both a cyclohexyl group and a tetrazole moiety in its molecular framework suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery and development.

The sulfonamide functional group is well-known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, sulfonamides have been extensively studied for their ability to inhibit enzymes and receptors involved in various disease pathways. The incorporation of a tetrazole ring into the sulfonamide structure introduces additional pharmacophoric elements that can modulate the compound's binding affinity and selectivity. Tetrazoles are known for their stability and ability to engage in hydrogen bonding interactions, which can enhance the binding affinity of drug candidates to their target proteins.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. The combination of the cyclohexyl group and the tetrazole moiety in N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide suggests that it may interact with biological targets through multiple non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and π-stacking. These interactions are critical for the compound's efficacy as a drug candidate.

In the context of current research trends, there is growing interest in developing small molecule inhibitors that target protein-protein interactions (PPIs). Sulfonamides have shown promise in this area due to their ability to disrupt PPIs by occupying specific binding pockets on protein surfaces. The structural features of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide, particularly the tetrazole ring and the sulfonamide group, make it an attractive scaffold for designing PPI inhibitors.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the cyclohexyl group at the 1-position of the tetrazole ring necessitates precise control over reaction conditions to avoid side products. Additionally, the attachment of the sulfonamide moiety at the 5-position of the tetrazole ring requires careful selection of reagents and catalysts to achieve high regioselectivity. Advances in synthetic methodologies have made it possible to construct complex molecules like N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2,4,6-trimethylbenzene-1-sulfonamide with greater efficiency and scalability.

The potential biological activity of N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl-2, 4, 6-trimethylbenzene-

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